molecular formula C17H17F3N4S B2936305 N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 951930-15-7

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No.: B2936305
CAS No.: 951930-15-7
M. Wt: 366.41
InChI Key: JJDYYRYOZNBPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenyl group and a trifluoromethyl-pyridinyl group, making it a valuable molecule in medicinal chemistry and other scientific research areas.

Mechanism of Action

Target of Action

The primary target of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is the bacterial Phosphopantetheinyl Transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It is thought to bind to the active site of the enzyme, thereby preventing it from catalyzing its normal reactions . This inhibition of PPTase activity disrupts the normal metabolic processes of the bacteria, leading to a reduction in their growth and proliferation .

Biochemical Pathways

The inhibition of PPTase by this compound affects several biochemical pathways. PPTases are involved in a wide range of metabolic processes, including the synthesis of fatty acids and polyketides . By inhibiting PPTase, this compound disrupts these pathways, leading to a decrease in the production of these essential metabolites .

Pharmacokinetics

The compound is thought to have good bioavailability, as it has been shown to be effective when administered orally

Result of Action

The result of the action of this compound is a significant reduction in bacterial growth and proliferation . By inhibiting PPTase, this compound disrupts essential metabolic processes, leading to a decrease in bacterial viability .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance Therefore, the effectiveness of this compound may vary depending on the specific genetic makeup of the bacterial strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the phenyl or pyridinyl groups to introduce new functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl or pyridinyl rings.

Scientific Research Applications

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4S/c18-17(19,20)13-6-7-15(21-12-13)23-8-10-24(11-9-23)16(25)22-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDYYRYOZNBPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.